4-(1-Fluorovinyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKKVYVZRQKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306367 | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331912-45-8 | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331912-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Organofluorine Compounds in Advanced Chemical Disciplines
The introduction of fluorine into organic molecules imparts a range of desirable properties, making organofluorine compounds highly valuable in various advanced chemical fields. numberanalytics.com Fluorine's high electronegativity and small size dramatically alter the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.com
In medicinal chemistry , the presence of fluorine can enhance a drug's metabolic stability, leading to a longer half-life, and improve its bioavailability and binding affinity to target proteins. tandfonline.comrsc.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's impact on drug design. chinesechemsoc.orgworktribe.com The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the metabolic robustness of fluorinated drugs. chinesechemsoc.orgwikipedia.org
In materials science , fluorinated compounds are utilized for their unique properties, including high thermal and chemical stability. worktribe.com Fluorinated polymers, for instance, are known for their application as non-stick coatings and in the creation of high-performance materials. numberanalytics.com Fluorinated heterocycles also find use in the development of materials with distinct optical and electrical properties, such as in organic light-emitting diodes (OLEDs). numberanalytics.com
The agrochemical industry also heavily relies on organofluorine compounds, with over half of agricultural chemicals containing carbon-fluorine bonds due to their enhanced efficacy and stability. wikipedia.org
Contextual Overview of Fluorinated Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least two different elements, are fundamental scaffolds in a vast number of bioactive compounds and pharmaceuticals. numberanalytics.comtandfonline.com When fluorine is introduced into these heterocyclic systems, the resulting fluorinated heterocycles often exhibit enhanced biological activity and improved physicochemical properties. tandfonline.com
Nitrogen-containing heterocycles (N-heterocycles) are particularly prevalent in pharmaceuticals, with over two-thirds of FDA-approved small-molecule drugs containing at least one N-heterocycle. chim.it The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a common core in many therapeutic agents. nih.gov The incorporation of fluorine into the pyridine structure can modulate its basicity and electronic properties, which can be crucial for its interaction with biological targets. chim.itnih.gov
The synthesis of fluorinated heterocycles can be challenging, often requiring specialized fluorinating agents and carefully controlled reaction conditions. tandfonline.com Strategies for their synthesis generally fall into two categories: late-stage fluorination of a pre-formed heterocyclic ring or the use of fluorinated building blocks from the outset of the synthetic plan. tandfonline.comrsc.org
Research Scope and Current Challenges in 4 1 Fluorovinyl Pyridine Chemistry
Precursor-Based Synthetic Routes
The construction of this compound often begins with a pre-existing pyridine (B92270) ring, which is subsequently modified to introduce the desired fluorovinyl moiety. These approaches can be broadly categorized by whether the fluorovinyl group is installed directly or built stepwise upon the pyridine scaffold.
Functionalizing the pyridine ring is a common and versatile strategy. These methods leverage the inherent reactivity of the pyridine core, which can be modulated by various substituents to achieve the desired transformation.
Direct C-H fluorovinylation of heteroaromatic compounds represents a highly efficient synthetic strategy, minimizing the need for pre-functionalization steps. While specific methodologies for the direct fluorovinylation of pyridine to yield this compound are emerging, the broader context includes the development of stereoselective procedures for the direct fluorovinylation of various aromatic and heteroaromatic scaffolds. molaid.com These methods often employ specialized reagents and catalysts to facilitate the direct formation of a C-C bond between the heterocycle and a fluorovinyl unit.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, providing a reliable pathway to functionalized derivatives. nih.gov This method involves the displacement of a good leaving group, such as a halide or a nitro group, from an electron-deficient pyridine ring by a nucleophile. The positions most activated for SNAr are C2 and C4, due to their ability to stabilize the negative charge of the Meisenheimer intermediate.
Fluoropyridines themselves are highly effective substrates for SNAr reactions, often exhibiting significantly greater reactivity than their chloro- or bromo-analogues. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows substitutions to proceed under milder conditions, which is advantageous when working with sensitive substrates. nih.govacs.org
The synthesis of fluoropyridines via SNAr typically involves treating a substituted pyridine, such as a nitropyridine, with a fluoride (B91410) source. A study demonstrated the successful replacement of the nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion using cesium fluoride (CsF) in dry DMSO to yield methyl 3-fluoropyridine-4-carboxylate. nih.govmdpi.com This highlights the utility of the nitropyridine pathway for accessing fluorinated pyridine derivatives. mdpi.com Similarly, radiofluorination studies on nitropyridine precursors have shown high yields for producing [¹⁸F]fluoropyridines at the 2- and 4-positions. researchgate.net
The general applicability of SNAr on 2-fluoropyridines with various nucleophiles has been demonstrated, providing access to a wide range of 2-substituted pyridines under relatively mild conditions. acs.org
Table 1: Conditions for Nucleophilic Aromatic Substitution of 2-Fluoropyridines
| Nucleophile Source | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Alcohols | NaH, THF, 25 °C | 2-Alkoxypyridine | acs.org |
| Phenols | K₂CO₃, DMF, 100 °C | 2-Phenoxypyridine | acs.org |
| Amines | Neat, 100 °C | 2-Aminopyridine | acs.org |
| Amides | NaH, THF, 60 °C | 2-Amidopyridine | acs.org |
| N-Heterocycles | K₂CO₃, DMF, 100 °C | 2-(N-heterocyclyl)pyridine | acs.org |
| Cyanide | KCN, K₂CO₃, DMF, 100 °C | 2-Cyanopyridine | acs.org |
This table is based on data for 2-fluoropyridine and serves as an illustrative example of SNAr reactivity.
The regioselective introduction of a fluorine atom onto a pyridine ring is a challenging yet crucial transformation. bohrium.com The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack. bohrium.com However, methods have been developed to achieve regioselective fluorination, often by activating the pyridine ring or by using specialized reagents.
One approach involves the use of electrophilic fluorinating agents like Selectfluor. A study on the fluorination of 2-aminopyridines and pyridin-2(1H)-ones demonstrated that the electron-donating amino or hydroxyl group at the C2 position activates the pyridine system, allowing for fluorination in good to high yields with high regioselectivity. nih.gov The specific position of fluorination is highly dependent on the other substituents present on the ring. nih.gov
A different strategy for achieving regioselectivity, particularly at the C3 position, involves the use of Zincke imine intermediates. nih.govacs.org In this process, the pyridine ring is opened to form a Zincke imine, which then undergoes regioselective C-F bond formation with an electrophilic fluorinating reagent. Subsequent ring-closure regenerates the pyridine ring, now bearing a fluorine atom at the C3 position. nih.govacs.org This method is compatible with a wide array of pyridine substitution patterns and functional groups. nih.gov
A novel, transition-metal-free method has been developed for the synthesis of 2-(1-fluorovinyl)pyridines, which are structural analogues of this compound. nih.govacs.org This process involves a Grignard-reagent-promoted desulfonylation and intramolecular Csp²–Csp² coupling of readily available α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones. nih.govacs.org
The reaction is believed to proceed via coordination of the magnesium (II) center of the Grignard reagent to the pyridine nitrogen. This coordination activates the 2-position of the pyridine ring, facilitating an intramolecular nucleophilic attack on the carbon bearing the sulfone group, leading to cyclization and subsequent desulfonylation to form the fluorovinyl product. acs.org The presence of the fluorine atom is thought to reduce the electrophilicity of the β-carbon of the vinyl group, thus favoring the desired intramolecular coupling pathway over other side reactions. acs.org The method has been successfully applied to a variety of substituted substrates, providing polysubstituted 2-(1-fluorovinyl)pyridines in moderate to good yields. acs.org
Table 2: Synthesis of 2-(1-Fluorovinyl)pyridines via Grignard-Promoted Desulfonylation
| Substrate | Grignard Reagent | Yield (%) | Reference |
|---|---|---|---|
| (Z)-2-((1-fluoro-2-phenylvinyl)sulfonyl)pyridine | MeMgBr | 78 | acs.org |
| (Z)-2-((1-fluoro-2-(p-tolyl)vinyl)sulfonyl)pyridine | MeMgBr | 71 | acs.org |
| (Z)-2-((2-(4-chlorophenyl)-1-fluorovinyl)sulfonyl)pyridine | MeMgBr | 65 | acs.org |
| (Z)-5-chloro-2-((1-fluoro-2-phenylvinyl)sulfonyl)pyridine | MeMgBr | 47 | acs.org |
Data extracted from a study on the synthesis of 2-(1-fluorovinyl)pyridines, illustrating the scope of the reaction. acs.org
An alternative to functionalizing a pre-existing pyridine ring is to construct the target molecule by coupling a pyridine-containing fragment with a synthon that already possesses the fluorovinyl group. This approach is particularly useful when the desired fluorinated moiety is complex or difficult to construct in situ.
Various fluorinated building blocks have been developed for this purpose. For instance, the Horner-Wadsworth-Emmons reaction using diethyl α-fluoro-α-(phenylsulfonyl)-methyl phosphonate (B1237965) (also known as McCarthy's reagent) with aldehydes can produce (E)-α-fluorovinyl sulfones with high diastereoselectivity. arkat-usa.org These sulfones can then be further elaborated into more complex molecules.
Another strategy involves the use of α-fluorovinyl organosilicon compounds, such as (α-fluorovinyl)methyldiphenylsilane, which can react with carbonyl compounds in the presence of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to achieve α-fluorovinylation. researchgate.net
Furthermore, ring-closing metathesis (RCM) has proven to be a powerful tool for synthesizing cyclic structures containing a vinyl fluoride group. ru.nl This reaction involves a ruthenium-mediated cyclization of a diene precursor, where one of the double bonds is a vinyl fluoride. This method has been used to create highly functionalized, fluorinated piperidines, which are valuable scaffolds in medicinal chemistry. ru.nl The development of such routes provides access to versatile fluorovinyl-containing building blocks that can be incorporated into heterocyclic systems like pyridine. ru.nl
Approaches Utilizing Fluorinated Vinyl Building Blocks
Hydrofluorination of Alkynes to Generate Fluorovinyl Moieties
The direct hydrofluorination of alkynes represents an atom-economical approach to synthesizing vinyl fluorides. nih.gov This transformation can be achieved using both metal-catalyzed and metal-free systems, offering flexibility in substrate scope and reaction conditions.
Gold(I) complexes have emerged as effective catalysts for the hydrofluorination of alkynes. nih.govmit.edu For instance, the use of N-heterocyclic carbene (NHC) gold(I) fluoride complexes, such as (SIPr)AuF, can facilitate the reversible addition of the gold(I) fluoride across an unactivated alkyne. mit.edu This process, when paired with a mild HF source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), enables the catalytic trans-hydrofluorination of internal alkynes at room temperature. mit.edu The regioselectivity of this reaction is influenced by the electronic properties of the alkyne substituents. mit.edu Gold bifluorides have also been shown to be efficient catalysts for the hydrofluorination of both symmetrical and unsymmetrical alkynes, yielding fluorinated products with high stereo- and regioselectivity. nih.gov
Metal-free hydrofluorination offers an alternative pathway, avoiding the cost and potential toxicity of transition metal catalysts. nih.gov One such method employs inexpensive and stable protic tetrafluoroborate (B81430) salts, which can be tuned to selectively produce either E or Z isomers of the vinyl fluoride product. nih.gov Mechanistic studies suggest these reactions can proceed through a vinyl cation intermediate, which is then trapped by the tetrafluoroborate anion (BF₄⁻). nih.gov The hydrofluorination of enynoates has also been developed using a pyridinium (B92312) tetrafluoroborate salt to produce fluorinated dienoates with high regio- and stereoselectivity. rsc.org
Table 1: Comparison of Alkyne Hydrofluorination Methods
| Method | Catalyst/Reagent | Key Features | Selectivity | Citation |
|---|---|---|---|---|
| Gold-Catalyzed | (SIPr)AuF / Et₃N·3HF | Mild conditions, reversible C-F bond formation | trans-hydrofluorination | mit.edu |
| Gold-Catalyzed | NHC Gold Bifluorides | High efficiency for symmetrical & unsymmetrical alkynes | High stereo- and regioselectivity | nih.gov |
| Metal-Free | Protic Tetrafluoroborates | Inexpensive, tunable for E/Z isomers | Regio- and stereoselective | nih.gov |
| Metal-Free | Pyridinium Tetrafluoroborate | Effective for enynoates | High (Z)-selectivity | rsc.org |
Horner-Wadsworth-Emmons Protocols for Fluorovinyl Compound Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry and has been successfully adapted for the synthesis of fluorovinyl compounds. rsc.org This method typically involves the reaction of a fluorine-containing phosphonate reagent with a carbonyl compound, such as an aldehyde or ketone. researchgate.net For the synthesis of a this compound analogue, pyridine-4-carboxaldehyde would be a suitable starting material.
The reaction of fluorine-containing HWE reagents with carbonyl compounds often leads to E-selective olefination. researchgate.net For example, the reaction of aromatic aldehydes with triethyl 2-phosphonopropionate can yield products with 95–99% E-selectivity. researchgate.net However, reaction conditions can be tuned to favor the Z-isomer. Mg(II)-promoted HWE reactions of aldehydes with α-fluoro-α,β-unsaturated esters have afforded products in a Z-selective manner. researchgate.net
A notable reagent in this category is diethyl α-fluoro-α-(phenylsulfonyl)-methylphosphonate, also known as McCarthy's reagent. arkat-usa.org This reagent reacts with aldehydes in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to produce (E)-α-fluorovinyl sulfones in good to excellent yields. arkat-usa.org These sulfones are versatile intermediates that can be further transformed into the desired fluorovinyl compounds. arkat-usa.orgnih.gov
Table 2: Examples of HWE Reactions for Fluorovinyl Synthesis
| Phosphonate Reagent | Carbonyl Substrate | Base/Conditions | Product Type | Selectivity | Citation |
|---|---|---|---|---|---|
| Triethyl 2-phosphonopropionate | Aromatic Aldehydes | LiOH·H₂O | α,β-unsaturated esters | 95-99% E | researchgate.net |
| Ethyl 2-fluoro-2-diethylphosphonoacetate | Alkyl Aryl Ketones | Sn(OTf)₂ / N-ethylpiperidine | α-fluoro-α,β-unsaturated esters | Excellent E | researchgate.net |
| Diethyl α-fluoro-α-(phenylsulfonyl)-methylphosphonate | Aldehydes | LiHMDS, -78 °C | (E)-α-fluorovinyl sulfones | High E | arkat-usa.org |
Dehydrofluorination Reactions in Fluorovinyl System Formation
The formation of a fluorovinyl system can also be achieved through elimination reactions, most commonly dehydrofluorination or dehydrohalogenation. This strategy involves the removal of a hydrogen atom and a fluorine atom (or another halogen) from adjacent carbons in a saturated precursor.
One approach involves the dehydrofluorination of gem-difluoro or trifluoromethyl groups. For example, new gem-difluoroalkenes have been synthesized via the dehydrofluorination of the corresponding 4-CF₃-β-lactams. nih.gov The choice of base and reaction conditions is critical; strong bases like lithium hexamethyldisilazide (LiHMDS) were found to be effective, whereas others like triethylamine gave no product. nih.gov Similarly, the dehydrofluorination of (2S,4S)-tert-butyl-N-tert-butoxycarbonyl-4-difluoromethylpyroglutamate was achieved in 90% yield using triethylamine, while pyridine was significantly less effective. arkat-usa.org
Another pathway is the elimination of HBr from a bromofluoro precursor. In one study, a substrate was reacted with hydrogen fluoride in the presence of pyridine and N-bromosuccinimide (NBS) to create a mixture of bromofluoroethyl isomers. A subsequent step involving the elimination of HBr led to the formation of the desired fluorovinyl compounds. arkat-usa.org Desilylation followed by dehydrofluorination has also been used to furnish 4-substituted 3-fluorocyclopentenones from silyl- and fluoro-containing precursors upon treatment with tetrabutylammonium fluoride (TBAF). sorbonne-universite.fr
Synthesis via Olefination Reactions
Beyond the HWE reaction, other olefination methods provide powerful routes to fluorovinyl compounds. The Julia-Kocienski olefination, in particular, is a versatile and widely used method for introducing unsaturation. nih.govnih.gov This one-pot reaction utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which react with carbonyl compounds to form olefins. nih.gov
This methodology has been successfully applied to the synthesis of α-fluorovinyl phenyl sulfones. nih.gov A novel benzothiazolyl-based bis-sulfone reagent was developed for this purpose, which undergoes condensation reactions with aldehydes under mild conditions to yield fluoroolefins with moderate to good Z-selectivity. nih.gov This is complementary to many HWE methods that often favor the E-isomer. nih.gov Furthermore, the fluorinated Julia-Kocienski reagent demonstrated higher reactivity compared to its HWE analogue, PhSO₂CHFP(O)(OEt)₂. nih.govnih.gov
The mechanism involves the deprotonation of the sulfone, addition to the carbonyl to form a β-alkoxy sulfone, and subsequent elimination to yield the olefin. nih.gov This modular approach allows for the assembly of a wide range of fluorovinyl compounds. nih.govalfa-chemistry.com
Catalytic and Mechanistic Aspects of Synthesis
The development of efficient synthetic routes is often underpinned by a deep understanding of reaction mechanisms and the role of catalysts. This is particularly true for the synthesis of complex molecules like fluorovinyl pyridines, where selectivity and yield are paramount.
Transition Metal-Catalyzed Fluorovinylation Reactions
Transition metals, especially palladium, play a crucial role in modern organic synthesis and have been employed in the formation of fluorovinyl compounds. beilstein-journals.org One prominent strategy is the palladium-catalyzed C–H functionalization, which allows for the direct coupling of a fluorovinyl group to a heterocycle like pyridine without pre-functionalization. rsc.orgnih.govnih.gov
A Pd(II)-catalyzed C-H fluorovinylation of indoles has been developed that proceeds with high regio- and stereoselectivity. rsc.orgnih.gov This reaction uses Z-fluorovinyl iodonium (B1229267) salts, which are readily formed from alkynes via a silver-catalyzed process. rsc.orgacs.orgnih.gov The palladium catalyst facilitates the C–H functionalization under ligand-free and base-free conditions. rsc.orgnih.gov A similar strategy could be envisioned for the C-H functionalization of pyridine.
Other transition metals are also important. Gold and silver are key in the hydrofluorination of alkynes and the formation of iodonium salt precursors, respectively. nih.govacs.org A novel process for synthesizing 2-(1-fluorovinyl)pyridines involves a Grignard-reagent-promoted intramolecular coupling of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones, which proceeds without a transition-metal catalyst due to the intrinsic coordination between the pyridine nitrogen and Mg(II). researchgate.net
Table 3: Overview of Transition Metal-Catalyzed Fluorovinylation
| Metal Catalyst | Reaction Type | Substrates | Key Features | Citation |
|---|---|---|---|---|
| Pd(OAc)₂ | C-H Fluorovinylation | Indoles, Z-Fluorovinyl Iodonium Salts | Ligand-free, base-free, high stereoselectivity | rsc.orgnih.gov |
| Au(I) Complexes | Alkyne Hydrofluorination | Alkynes, Et₃N·3HF | Mild conditions, catalytic | mit.edu |
| Ag(I) Salts | Iodonium Salt Formation | Alkynes, Mes-IF₂ | Forms Z-fluorovinyl iodonium salts | acs.orgnih.gov |
| Copper | Defluorinative Coupling | (NH)-Heteroarenes, Vinylidene Fluoride | Mild conditions, N-fluorovinylation | chemrxiv.org |
Mechanism-Driven Synthetic Route Development
Understanding reaction mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions. For instance, in the gold-catalyzed hydrofluorination of alkynes, the reaction is understood to proceed through the reversible formation of a β-(fluorovinyl)gold complex. mit.edu In contrast, metal-free hydrofluorination with protic tetrafluoroborates is believed to involve a vinyl cation intermediate. nih.gov
Mechanistic studies of the palladium-catalyzed C-H fluorovinylation of indoles have shown that the reaction requires a hypervalent I(III) reagent (the fluorovinyl iodonium salt) and does not proceed via a standard Heck-type mechanism. rsc.orgnih.gov This insight is critical for expanding the scope of the reaction to other substrates like pyridine.
In a different approach, the N-fluorovinylation of heteroarenes using vinylidene fluoride (VDF) was investigated. chemrxiv.org Mechanistic studies, including deuterium (B1214612) incorporation experiments and DFT calculations, suggest that the transformation occurs via a rare, concerted nucleophilic vinylic substitution (SₙV) process, rather than an addition-elimination pathway. chemrxiv.org This understanding allows for the rational application of this method to a broad range of N-H containing heterocycles. The development of a silver-catalyzed method to produce Z-fluorovinyl iodonium salts from alkynes was also driven by mechanistic investigation, which revealed a dual role for the silver catalyst in activating the alkyne and directing an anti-β-fluorination to control the regio- and stereochemistry. acs.org
Stereoselective and Regioselective Synthetic Control
The synthesis of fluorinated pyridine derivatives, particularly those containing a fluorovinyl moiety, presents significant challenges in controlling both stereoselectivity (the spatial arrangement of atoms, e.g., E/Z isomerism at the double bond) and regioselectivity (the specific position of functional groups on the pyridine ring). wikipedia.orguou.ac.in Achieving such control is paramount as the biological and physical properties of isomers can vary dramatically. nih.gov
A key strategy for stereoselective synthesis involves the use of metal catalysts to control the geometry of the newly formed double bond. For instance, a silver(I)-catalyzed process has been developed to access (Z)-β-fluoro-vinyl iodonium salts from various alkynes with exclusive Z-stereoselectivity and high regioselectivity. nih.gov These fluorovinyl iodonium salts are versatile building blocks that can undergo further stereospecific derivatizations, including palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura couplings, to form a variety of Z-monofluoroalkenes. nih.gov The mechanism involves the silver catalyst playing a dual role: activating the alkyne and directing an anti-β-fluorination, which establishes the precise regio- and stereochemistry. nih.gov
Another approach focuses on the modification of existing vinyl groups. The direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using tetra-n-butylammonium fluoride (TBAF·3H2O) has been shown to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity and yield. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions of (1-fluorovinyl)methyldiphenylsilane (B1593031) with aryl halides and triflates provide a route to (1-fluorovinyl)arenes. acs.org This reaction tolerates a range of functional groups and proceeds under mild conditions, with aryl iodides being particularly effective coupling partners. acs.org
The table below summarizes representative findings in the stereoselective and regioselective synthesis of fluorovinyl arenes, which are analogues of this compound.
| Precursor Type | Reagents & Conditions | Product Type | Selectivity | Reference |
| Terminal Alkynes | Hypervalent iodine reagent, AgBF₄, Cs₂CO₃, HF/Pyridine | (Z)-β-Fluoro-vinyl Iodonium Salts | Exclusive Z-stereoselectivity, High regioselectivity | nih.gov |
| 1-(2,2-Dibromovinyl)benzenes | Tetra-n-butylammonium fluoride (TBAF·3H₂O) | (Z)-1-(2-Bromo-1-fluorovinyl)benzenes | High regioselectivity | organic-chemistry.org |
| (1-Fluorovinyl)methyldiphenylsilane | Aryl Iodides, CuI, Pd(PPh₃)₄, CsF | (1-Fluorovinyl)arenes | Good yields, Tolerates various functional groups | acs.org |
| Fluoroalkynes | Difunctional reagents (e.g., amidines) | Fluorovinyl bicyclic amidines | High chemo-, regio-, and stereoselectivity (E/Z > 30/1) | rsc.org |
This table presents data on the synthesis of fluorovinyl arene analogues, illustrating principles applicable to this compound.
Emerging Synthetic Strategies for Fluorinated Pyridines
The field of organofluorine chemistry is continually advancing, with new strategies being developed to construct complex fluorinated heterocycles like this compound more efficiently. These emerging methods often provide access to novel chemical space and improve upon traditional synthetic routes.
Cascade Reactions and Rearrangements
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach offers significant advantages in terms of atom economy and operational simplicity by minimizing purification steps and the use of excess reagents. In the context of fluorinated pyridines, cascade reactions have been employed to build the heterocyclic core in a single pot. google.com For example, a cobalt-catalyzed [2+2+2] cycloaddition of fluorine-containing diynes with nitriles has been described to regioselectively produce α-fluoroalkylated pyridines in excellent yields. bohrium.com
Another powerful strategy involves a dearomatization-rearomatization cascade. researchgate.net In this process, a pyridine derivative is first made to react to form a non-aromatic intermediate, such as an oxazino-pyridine. This intermediate, which behaves like a dienamine, can then be functionalized before an acid-promoted rearomatization step restores the pyridine ring, now bearing a new substituent. researchgate.net Borane-catalyzed hydroboration/hydrogenation cascades have also been developed for the reduction of fluorinated pyridines to the corresponding piperidines with high efficiency and selectivity. sci-hub.se
Molecular rearrangements are also key tools in pyridine synthesis. numberanalytics.com The Boulton–Katritzky rearrangement, for instance, has been observed in the synthesis of isoxazolo[4,5-b]pyridines, leading to the formation of novel 3-hydroxy-2-(2-aryl Current time information in Bangalore, IN.acs.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org Anionic rearrangements, such as the Current time information in Bangalore, IN.acs.org-anionic rearrangement of 2-benzyloxypyridine, proceed through a postulated intramolecular nucleophilic aromatic substitution to yield aryl pyridyl carbinols. acs.org These rearrangement strategies highlight the potential for transforming simple precursors into complex, functionalized pyridine structures.
Site-Selective Functionalization Approaches
Site-selective functionalization, particularly of C-H bonds, is a highly sought-after strategy in modern organic synthesis as it allows for the late-stage modification of complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org The pyridine ring presents a significant challenge due to the presence of multiple, electronically distinct C-H bonds. nih.gov
Recent advances have enabled remarkable control over the position of functionalization. For instance, a metal-free direct fluorination of unactivated pyridylic C-H bonds using N-fluorobenzenesulfonimide has been developed, offering high functional group tolerance. nih.gov Another approach combines C-H fluorination with subsequent nucleophilic aromatic substitution (SNAr). nih.govacs.org In this two-step sequence, a C-H bond at the position alpha to the ring nitrogen is first fluorinated using reagents like silver(II) fluoride (AgF₂). The resulting 2-fluoropyridine is then subjected to SNAr, where the fluoride acts as a leaving group, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.govacs.org
The regioselectivity of these reactions can often be tuned by the choice of catalyst or reaction conditions. A bifunctional nickel catalyst has been designed that can override the intrinsic electronic preference for C2/C4 functionalization, enabling the selective C-H alkenylation at the C3 position of the pyridine ring. nih.gov Furthermore, pH has been shown to be a critical switch for regioselectivity; oxazino-pyridine intermediates, formed via a dearomatization strategy, can undergo meta-C-H functionalization under neutral conditions, but switch to a highly para-selective functionalization simply by moving to an acidic medium. acs.org Photocatalysis is also emerging as a powerful tool, enabling C4-selective fluoroalkylation of pyridines through the generation of N-aminopyridinium salts, which form electron donor-acceptor complexes that react under visible light irradiation. chemrxiv.org
The table below highlights some modern site-selective functionalization methods for pyridine rings.
| Position | Reaction Type | Reagents/Catalyst | Key Features | Reference |
| C-H (pyridylic) | Direct Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Metal-free, high functional group tolerance | nih.gov |
| C2-H | Fluorination / SNAr | 1. AgF₂2. Various Nucleophiles | Late-stage functionalization with N, O, S, C nucleophiles | nih.govacs.org |
| C3-H | Alkenylation | Bifunctional Ni catalyst with Al-binding side-arm | Overrides intrinsic C2/C4 selectivity | nih.gov |
| C4-H | Fluoroalkylation | N-Aminopyridinium salts, Sulfinates, Blue LED | Photocatalyst-free, highly C4-selective | chemrxiv.org |
| C4-H | Alkylation/Arylation | Oxazino-pyridine intermediate, Acidic conditions | pH-switchable regiocontrol from meta to para | acs.org |
| C3-H | Fluorination | Imidazo[1,2-a]pyridines, Selectfluor | Regioselective fluorination of fused pyridine systems | acs.org |
This table summarizes various approaches to achieve site-selective functionalization on the pyridine core, a foundational strategy for synthesizing complex derivatives.
Cross-Coupling and C-C Bond Formation Reactions
The fluorovinyl moiety is a valuable building block in synthetic chemistry, and its attachment to a pyridine ring opens up numerous possibilities for creating complex molecules through cross-coupling reactions. These reactions are fundamental for constructing the carbon skeletons of many pharmaceuticals and materials.
Palladium-Catalyzed Coupling Reactions with Fluorovinyl Intermediates
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. mdpi.com In the context of fluorinated compounds, these reactions allow for the precise introduction of fluorovinyl groups into organic molecules. Fluorine-containing alkenes, such as this compound, are versatile building blocks in the synthesis of bioactive molecules and advanced materials. mdpi.com
One prominent example of such transformations is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.com Research has demonstrated the utility of this reaction with fluorovinyl intermediates. For instance, Mizoroki-Heck reactions of (1-fluorovinyl)methyldiphenylsilane with various aryl iodides, catalyzed by palladium(II) acetate, proceed in good yields to form (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes. mdpi.com This highlights the capability of fluorovinyl systems to participate effectively in palladium-catalyzed C-C bond formation. While this specific example uses a silane, the underlying reactivity is indicative of the potential for this compound to act as the alkene component in similar Heck-type reactions, coupling with aryl or vinyl halides to generate more complex stilbene (B7821643) and diene analogues.
A novel method for synthesizing polysubstituted 2-(1-fluorovinyl)pyridines has been achieved through a Grignard-reagent-promoted desulfonylation and intramolecular coupling of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones. researchgate.net This process occurs efficiently without the need for transition-metal catalysts, driven by the coordination between the pyridine nitrogen and Mg(II). researchgate.net
| Reaction Type | Catalyst/Promoter | Coupling Partners | Product Type | Ref. |
| Mizoroki-Heck | Pd(OAc)₂ | (1-fluorovinyl)methyldiphenylsilane + Aryl iodides | (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes | mdpi.com |
| Desulfonylative Coupling | Grignard Reagent | α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones | 2-(1-Fluorovinyl)pyridines | researchgate.net |
Suzuki-Miyaura and Sonogashira Methodologies
The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods for C-C bond formation, widely used in the synthesis of pharmaceuticals and advanced materials. nanochemres.org The Suzuki-Miyaura reaction couples organoboron compounds with organic halides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, both typically catalyzed by palladium complexes. nanochemres.orgorganic-chemistry.org
These methodologies are highly applicable to fluorinated heterocyclic systems. For instance, palladium-catalyzed Suzuki cross-coupling has been successfully applied to (Z)-4-(2-bromo-1-fluorovinyl)-1,2-dichlorobenzene, demonstrating that a halogenated fluorovinylarene can be functionalized using organoboron reagents. molaid.com This suggests a viable synthetic route where a halogenated precursor of this compound could be coupled with various aryl or vinyl boronic acids.
Conversely, a boronic acid or ester derivative of this compound could serve as the organoboron partner in a Suzuki-Miyaura reaction with a wide array of organic halides. Similarly, for the Sonogashira coupling, a halo-substituted derivative, such as 4-(2-bromo-1-fluorovinyl)pyridine, would be a suitable substrate for coupling with terminal alkynes to produce fluorinated enynes. beilstein-journals.org These reactions often benefit from a copper(I) co-catalyst and an amine base, although copper-free systems have also been developed. organic-chemistry.org
| Reaction | Typical Catalyst System | Coupling Partners | Bond Formed | Ref. |
| Suzuki-Miyaura | Pd(0) complex (e.g., [Pd(PPh₃)₄]), Base (e.g., K₃PO₄) | Organoboron compound + Organic halide | C(sp²)-C(sp²) | nih.gov |
| Sonogashira | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | Terminal alkyne + Organic halide | C(sp²)-C(sp) | organic-chemistry.org |
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction is another significant palladium-catalyzed method for C-C bond formation, utilizing organosilanes as coupling partners. organic-chemistry.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium fluoride (TBAF), to generate a reactive pentavalent silicate (B1173343) intermediate. organic-chemistry.orgcore.ac.uk This intermediate then undergoes transmetalation with the palladium center, leading to the final coupled product. core.ac.uk
The reaction is comparable in scope to the Suzuki coupling but offers the advantage of using organosilanes, which are often stable, easily prepared, and have low toxicity. organic-chemistry.org The methodology has been successfully applied in the Mizoroki-Heck reactions of (1-fluorovinyl)methyldiphenylsilane, demonstrating the utility of fluorovinylsilanes as effective coupling partners. mdpi.com This indicates that a hypothetical organosilane derivative of this compound could be activated and coupled with various aryl, alkenyl, or alkyl halides.
A notable advancement is the development of base-free Hiyama couplings, where the key transition-metal fluoride intermediate is generated in situ via C-F bond activation of a fluoro-organic compound, such as tetrafluoroethylene. acs.org This approach could potentially be extended to substrates like this compound, using the C-F bond itself to initiate the catalytic cycle.
Activation and Functionalization Chemistry
Beyond cross-coupling at the vinyl group, the this compound scaffold offers opportunities for functionalization through the selective activation of C-H and C-F bonds. These strategies provide pathways to novel derivatives that are not easily accessible through classical methods.
C-H Bond Activation and Derivatization
Transition-metal-catalyzed C-H bond activation has become a powerful strategy for the direct functionalization of otherwise inert C-H bonds, minimizing the need for pre-functionalized starting materials. nih.govrsc.org In pyridine-containing molecules, the nitrogen atom can act as an endogenous directing group, guiding the catalyst to activate specific C-H bonds, typically at the ortho positions (C2 and C6). beilstein-journals.org
For this compound, the C-H bonds on the pyridine ring are potential targets for such transformations. The presence of the fluorovinyl substituent at the C4 position can influence the electronic properties and steric environment of the ring, potentially affecting the regioselectivity of C-H activation. While the directing effect of the pyridine nitrogen strongly favors ortho-functionalization, the electronic influence of the substituent can modulate reactivity. beilstein-journals.org
Studies on the C-H activation of fluorinated aromatic compounds show that fluorine substituents play a significant role in directing C-H activation and influencing bond energies. ox.ac.uk In many cases, there is a preference for activating C-H bonds that are ortho to existing fluorine substituents. ox.ac.uk For this compound, this suggests that the C-H bonds at C3 and C5 could also be targets for activation, depending on the specific catalytic system employed. Research groups have developed catalytic systems for the C-H borylation of fluorinated heterocycles, creating valuable building blocks that are otherwise difficult to synthesize. hu-berlin.de
C-F Bond Activation and Transformation
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. mdpi.com However, transition-metal-mediated C-F activation provides a powerful method for transforming fluorinated molecules into new value-added products. researchgate.nethu-berlin.de This approach is particularly relevant for fluoroalkenes, where the C-F bond can be cleaved to generate useful intermediates. researchgate.net
In this compound, the vinylic C-F bond is a prime candidate for such activation. Transition metal complexes, particularly those of nickel and rhodium, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics and fluoroalkenes. ox.ac.ukhu-berlin.de This can occur through several mechanisms, including oxidative addition to a low-valent metal center. ox.ac.uk
Successful C-F activation can lead to various transformations. For example, catalytic systems have been developed for the cross-coupling of fluoroaromatics with organozinc reagents, where a C-F bond is cleaved and replaced with a new C-C bond. mdpi.com Another important transformation is hydrodefluorination, which replaces the fluorine atom with hydrogen. More advanced applications involve the catalytic generation of new carbon-silicon or carbon-boron bonds from C-F bonds, producing versatile synthetic intermediates. researchgate.net The development of base-free Hiyama coupling reactions that proceed via C-F activation of fluoroalkenes further underscores the synthetic potential of this chemistry. acs.org
| Bond Activated | Catalyst/Reagent Type | Potential Transformation | Significance | Ref. |
| Pyridine C-H | Transition Metal (Pd, Rh, Ir) | Arylation, Alkylation, Borylation | Direct functionalization of the heterocyclic core | beilstein-journals.orghu-berlin.de |
| Vinylic C-F | Transition Metal (Ni, Rh) | Cross-coupling, Hydrodefluorination, Silylation | Formation of new C-C, C-H, or C-Si bonds | researchgate.netacs.orgmdpi.com |
Nucleophilic Additions and Substitutions
Fluorinated alkenes, including this compound, generally exhibit electrophilic character due to the strong electron-withdrawing nature of the fluorine atom, making them susceptible to reactions with nucleophiles. rutgers.eduresearchgate.net The interaction between a nucleophile and a fluorovinyl group can result in either a nucleophilic addition to the double bond or a nucleophilic vinylic substitution (SNV). rutgers.edu
The regioselectivity of nucleophilic attack is a critical aspect of the reactivity of fluoroalkenes. In systems like hexafluoropropene, nucleophilic attack occurs specifically at the terminal =CF₂ group. This preference is explained by the relative stabilities of the possible intermediate carbanions; the anion formed by attack at the internal carbon is destabilized by the adjacent fluorine's lone-pair repulsion, whereas the anion from terminal attack is stabilized by the fluoroalkyl group. rutgers.edu For this compound, the electron-deficient pyridine ring further enhances the electrophilicity of the vinyl group, directing nucleophilic attack to the carbon atom not bearing the fluorine (the α-carbon relative to the pyridine ring), which would lead to a fluorine-stabilized carbanion.
In addition to reactions at the fluorovinyl moiety, the pyridine ring itself can undergo nucleophilic substitution, particularly when good leaving groups are present at the 2- or 4-positions. quimicaorganica.org These reactions typically proceed through an addition-elimination mechanism. quimicaorganica.org For instance, pentafluoropyridine (B1199360) is highly reactive towards nucleophiles, with substitution occurring selectively depending on the reaction conditions. rsc.org Under mild conditions, nucleophilic attack on pentafluoropyridine happens exclusively at the C-4 position. rsc.org While this compound lacks a traditional leaving group at this position, this inherent reactivity of the perfluorinated pyridine skeleton underscores the electron-deficient nature of the 4-position. Theoretical studies using density functional theory (DFT) have also been employed to investigate the mechanisms of nucleophilic substitution at unsaturated carbon centers involving pyridine as a neutral nucleophile. nih.gov
Mechanistic Investigations of Chemical Transformations
Reaction Pathway Elucidation through Isotopic Labeling
Isotopic labeling is a powerful technique for determining reaction mechanisms, kinetic parameters, and metabolic pathways. symeres.comnih.govthieme-connect.de By replacing an atom in a reactant with one of its stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the transformation of specific atoms or functional groups throughout a chemical process using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comsigmaaldrich.com
A key principle utilized in these studies is the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. dalalinstitute.com A primary KIE is observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction, providing strong evidence for the proposed mechanism. dalalinstitute.com
While specific isotopic labeling studies on this compound are not extensively documented, the methodology is broadly applicable. For example, to investigate the mechanism of a nucleophilic addition to this compound, one could synthesize an isotopically labeled version, such as 4-(1-Fluorovinyl-2-¹³C)pyridine. Following the reaction, the position of the ¹³C label in the product would confirm the site of nucleophilic attack. This approach is analogous to studies where partial isotopic labeling was used to determine product ratios in the C-H functionalization of substituted pyridines via direct MS analysis of unseparated mixtures. nih.gov Such experiments provide detailed mechanistic insights that are otherwise difficult to obtain. nih.govnih.gov
Role of Fluorine in Reaction Selectivity and Rate
The fluorine atom plays a dominant role in governing the reactivity of this compound. Its high electronegativity induces a strong electron-withdrawing effect, polarizing the C=C double bond and rendering the adjacent carbon atoms electrophilic. rutgers.edualfa-chemistry.com This electronic influence is the primary reason fluorinated alkenes are prone to attack by nucleophiles. researchgate.net
The influence of fluorine extends to controlling the regioselectivity of these reactions. The orientation of nucleophilic attack is dictated by the ability of the fluorine atom and other substituents to stabilize or destabilize the resulting carbanionic intermediate. rutgers.edu Generally, a fluorine atom stabilizes an adjacent carbanion through its inductive effect, but can be destabilizing if its lone pairs cause repulsion. rutgers.edu This balance of effects directs the nucleophile to a specific carbon atom. rutgers.edu Density functional theory (DFT) investigations have further revealed that fluorine substituents can activate adjacent C–C and C–S bonds toward cleavage by influencing the orbital interactions in the transition state. chinesechemsoc.orgchinesechemsoc.org
Fluorine also has a significant impact on reaction rates. The carbon-fluorine bond is the strongest single bond to carbon, which makes fluoride an exceptionally poor leaving group in nucleophilic substitution reactions. alfa-chemistry.com Consequently, SNV reactions that require the cleavage of a C-F bond are generally slower compared to those with other halogens (rate: I⁻ > Br⁻ > Cl⁻ > F⁻). alfa-chemistry.com Conversely, the electron-withdrawing nature of fluorine can accelerate the initial nucleophilic addition step to the double bond. In some cases, a "negative fluorine effect" is observed, where the presence of fluorine can reduce the nucleophilicity of an intermediate carbanion, thereby slowing down subsequent reaction steps. cas.cn
| Property | Effect of Fluorine | Consequence on Reactivity | Citation |
|---|---|---|---|
| Electronegativity | Highest among elements, strongly electron-withdrawing. | Makes adjacent vinyl carbons electrophilic, promoting nucleophilic attack. | rutgers.edualfa-chemistry.com |
| C-F Bond Strength | Very high bond dissociation energy. | Fluoride is a poor leaving group, slowing nucleophilic substitution rates. | alfa-chemistry.com |
| Intermediate Stabilization | Can stabilize adjacent carbanions via induction but destabilize via lone-pair repulsion. | Governs the regioselectivity of nucleophilic additions. | rutgers.edu |
| Steric Effect | Small atomic radius, but can create shielding effects. | Limits access to some reaction centers. | alfa-chemistry.com |
Intermediate Characterization and Trapping Studies
Identifying short-lived, highly reactive intermediates is crucial for confirming a proposed reaction mechanism. slideshare.net In the reactions of this compound, several types of intermediates can be postulated. Nucleophilic addition to the fluorovinyl group, for example, proceeds through a carbanionic intermediate. rutgers.edu The stability and subsequent fate of this carbanion determine the final product distribution.
Intermediate trapping experiments are a common strategy to gain evidence for the existence of these transient species. slideshare.net This involves introducing a "trapping agent" into the reaction mixture that can selectively react with the intermediate to form a stable, characterizable product. For instance, in reactions proposed to proceed via a radical pathway, radical inhibitors or traps like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are often used. nih.gov A significant decrease in the reaction rate or the detection of a TEMPO-adduct provides strong support for a radical mechanism. nih.gov While no specific trapping studies for this compound were found, a hypothetical experiment to trap the carbanion formed during nucleophilic addition could involve adding a reactive electrophile, such as methyl iodide, to the reaction. organic-chemistry.org The formation of a methylated product would confirm the presence of the carbanionic intermediate. In other cases, intermediates can be observed directly using spectroscopic methods like ¹⁹F NMR under specific conditions. organic-chemistry.org
Derivatization and Functional Group Interconversion
Stereospecific Derivatizations of Fluorovinyl Moieties
The fluorovinyl group is a valuable motif in medicinal chemistry, often serving as a stable and lipophilic bioisostere for the amide bond. nih.gov The synthesis of these structures often requires stereospecific reactions to ensure the desired (E) or (Z) geometry of the double bond.
| Starting Material | Reagents/Catalyst | Product | Stereochemical Outcome | Citation |
|---|---|---|---|---|
| Unactivated Alkyne | Mes-IF₂, AgBF₄, Cs₂CO₃ | (Z)-β-Fluoro-vinyl Iodonium Salt | Exclusive Z-stereoselectivity | nih.gov |
| (Z)-β-Fluoro-vinyl Iodonium Salt | CO (gas), Methanol, Pd catalyst | (Z)-β-Fluoro-α,β-unsaturated Ester | Complete stereoretention | acs.org |
| (E)- or (Z)-Difluoroethenylsilane | Tributyltin chloride, Potassium fluoride | (E)- or (Z)-Difluoroethenylstannane | Overall retention of configuration | acs.org |
Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) offers a powerful strategy for introducing chemical diversity into complex molecules at a late point in a synthetic sequence, thereby avoiding the need for de novo synthesis of each analogue. For a molecule like this compound, LSF protocols would primarily target the C-H bonds of the pyridine ring for modification, as these transformations can rapidly generate a library of derivatives from a common precursor. The reactivity of the pyridine ring is significantly influenced by the electronic properties of the 1-fluorovinyl substituent.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.orguoanbar.edu.iq This effect is amplified by the electron-withdrawing nature of the 4-(1-fluorovinyl) group. Consequently, the carbon framework of the pyridine ring in this compound is highly electron-deficient, which dictates its reactivity in LSF reactions. Specifically, this deactivation makes electrophilic substitution challenging, while simultaneously making the ring more susceptible to nucleophilic and radical-mediated functionalization. wikipedia.orgimperial.ac.uk
The primary positions for functionalization on the pyridine ring are the C-2 and C-6 positions (ortho to the nitrogen), which are the most electron-deficient sites. uoanbar.edu.iqnih.gov Therefore, LSF strategies are generally designed to target these positions.
Potential C-H Functionalization Strategies
Several modern catalytic methods for pyridine C-H functionalization could potentially be applied to this compound. These protocols are typically designed to be tolerant of various functional groups, a key requirement for effective LSF.
Minisci-Type Radical Acylation: The Minisci reaction and its modern variants are premier methods for the late-stage functionalization of electron-deficient heterocycles. nih.govorganic-chemistry.org This reaction involves the addition of a carbon-centered radical to the heterocycle. For this compound, a silver-catalyzed decarboxylative Minisci reaction could be employed to introduce a variety of alkyl groups at the C-2 position. The general conditions for such a reaction, based on protocols for other substituted pyridines, are outlined below.
Table 1: Plausible Conditions for Minisci-Type C-2 Alkylation of this compound
| Parameter | Condition | Role/Purpose |
| Pyridine Substrate | This compound | Starting material |
| Alkyl Source | Carboxylic Acid (R-COOH) | Source of the alkyl radical |
| Catalyst | Silver Nitrate (AgNO₃) | Promotes radical generation |
| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates the decarboxylation |
| Solvent System | Dichloroethane / Water (biphasic) | Reaction medium |
| Temperature | 50-80 °C | To facilitate the reaction |
This table presents a hypothetical reaction based on established Minisci protocols for other pyridine derivatives. organic-chemistry.org The compatibility of the 1-fluorovinyl group under these oxidative conditions would need to be experimentally verified.
Transition Metal-Catalyzed C-H Arylation: Direct arylation via transition-metal-catalyzed C-H activation is another cornerstone of LSF. beilstein-journals.orgukri.org Palladium, rhodium, and iridium catalysts are commonly used to functionalize the C-H bonds of pyridines. For this compound, a palladium-catalyzed C-H arylation could potentially be used to install aryl groups at the C-2 and C-6 positions. These reactions often require a directing group, but methods for the direct, non-directed functionalization of electron-poor pyridines are also known. A potential challenge is the possible cross-reactivity of the vinyl group, which could participate in Heck-type coupling reactions. nih.gov
Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. nih.gov These methods often use visible light to generate radical intermediates under gentle conditions. A photochemical approach could be particularly suitable for a sensitive substrate like this compound. For instance, a dithiophosphoric acid catalyst has been shown to enable the coupling of pyridinyl radicals with allylic radicals, offering a novel pathway for C-C bond formation with distinct regioselectivity from classical Minisci reactions. nih.gov
Reactivity of the Vinyl Group
While most LSF strategies target the heterocyclic core, the 1-fluorovinyl group itself possesses reactivity that could be harnessed for diversification. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are known to proceed with fluorinated alkenes. nih.gov It is conceivable that under specific conditions, the C-F or C-H bonds of the vinyl group could be targeted for functionalization, although this is less common in typical LSF campaigns focused on scaffold modification. For example, (1-fluorovinyl)silanes have been used as coupling partners in palladium-catalyzed reactions with aryl halides, suggesting the vinyl moiety is amenable to such transformations. acs.org
Computational and Theoretical Studies on 4 1 Fluorovinyl Pyridine
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental tools for elucidating the molecular structure and intrinsic electronic properties of molecules like 4-(1-Fluorovinyl)pyridine. These methods allow for a detailed understanding of the molecule at an atomic level, predicting geometries and electronic behaviors that are critical for understanding its chemical nature.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govscispace.commdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the lowest energy geometry. This geometry optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles.
The introduction of the electronegative fluorine atom and the electron-withdrawing pyridine (B92270) ring is expected to significantly influence the geometry. The C-F bond and the C=C double bond of the vinyl group will be shorter than in non-fluorinated analogues due to fluorine's strong inductive effect. emerginginvestigators.org The electronic structure, including the distribution of molecular orbitals, is also profoundly affected. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The presence of the fluorine atom generally stabilizes and lowers the energy of the molecular orbitals. nih.govacs.org The LUMO is likely to have significant density on the pyridine ring and the vinyl group's π-system, indicating susceptibility to nucleophilic attack, while the HOMO may be associated with the π-system of the entire conjugated structure.
Interactive Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. The values are illustrative placeholders.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C=C | Vinyl C1=C2 | 1.33 Å |
| C-F | Vinyl C1-F | 1.35 Å |
| C-C | Vinyl C2-Pyridine C4 | 1.48 Å |
| C-N (avg) | Pyridine Ring | 1.34 Å |
| C-C (avg) | Pyridine Ring | 1.39 Å |
| Bond Angles | ||
| F-C=C | F-C1=C2 | 121.5° |
| C-C=C | Pyridine C4-C2=C1 | 122.0° |
| Dihedral Angle |
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the vinyl group to the pyridine ring. This rotation determines the relative orientation of the two planar moieties. Computational scans of the potential energy surface as a function of this dihedral angle can identify energy minima corresponding to stable conformers. Two primary conformers are expected: a planar syn conformer, where the C-F bond is oriented toward one side of the pyridine ring, and a planar anti conformer, where it is oriented to the other. The planarity of these conformers would be favored by the electronic conjugation between the vinyl π-system and the aromatic pyridine ring.
The relative stability of these conformers is governed by a balance of steric and electronic effects. Non-covalent interactions, including potential clashes or attractive interactions between the fluorine atom and the ortho-hydrogens of the pyridine ring, play a crucial role. nih.gov
Furthermore, the thermodynamic stability of different structural isomers can be assessed computationally. For example, the stability of this compound can be compared to its hypothetical isomer, 4-(2-Fluorovinyl)pyridine, by calculating their respective heats of formation. The isomer with the lower heat of formation is thermodynamically more stable. reddit.com Quantum mechanical calculations show that geminal fluorination on a double bond is generally more stabilizing than vicinal fluorination, suggesting this compound would be more stable than a 1,2-difluoroethylene (B154328) derivative. acs.org
Interactive Table 2: Calculated Relative Energies of this compound Conformers (Illustrative Data) This table illustrates how the relative stability of different spatial arrangements (conformers) would be presented.
| Conformer | Dihedral Angle (C3-C4-C2=C1) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Planar-A | 0.0° | 0.00 | Global Minimum |
| Perpendicular | 90.0° | +3.5 | Rotational Barrier |
Mechanistic Insights from Computational Modeling
Computational modeling extends beyond static structures to provide dynamic insights into reaction mechanisms, energetics, and the subtle electronic effects that govern chemical transformations.
Understanding the reactivity of this compound requires the study of its potential chemical reactions. A plausible reaction is the electrophilic addition to the carbon-carbon double bond. Computational methods can be used to model the entire reaction pathway. This involves identifying and optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS). researchgate.net A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS and confirming it with a frequency calculation (which should yield exactly one imaginary frequency) is key to understanding the reaction kinetics. nih.govmdpi.com
Interactive Table 3: Hypothetical Reaction Energetics for Electrophilic Addition to this compound (Illustrative Data) This table demonstrates the kind of energetic data derived from a transition state analysis for a hypothetical reaction.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + E⁺ | 0.0 |
| Transition State | [TS]‡ | +15.2 |
| Intermediate | Carbocation Intermediate | +5.4 |
The fluorine atom exerts powerful electronic effects that are a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). royalsocietypublishing.orgacs.org These effects can be dissected and quantified using methods like Natural Bond Orbital (NBO) analysis. fluorine1.ruwisc.edu NBO analysis transforms the complex molecular orbitals into a localized, Lewis-like picture of bonding pairs and lone pairs. researchmathsci.org
This analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, key interactions would include the delocalization from the lone pairs of the fluorine atom into the antibonding π* orbital of the C=C bond (n_F → π_C=C). This interaction represents the mesomeric effect. nih.gov Conversely, the strong electronegativity of fluorine creates a highly polarized C-F bond, leading to strong σ accepting character and significant delocalization from adjacent C-C bonds into the σ_C-F orbital (e.g., σ_C-C → σ_C-F), which is a manifestation of the inductive effect. ekb.eg These orbital interactions influence the molecule's geometry, stability, and reactivity. nih.gov
Interactive Table 4: Representative NBO Analysis of Key Orbital Interactions in this compound (Illustrative Data) This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) as would be calculated by NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(2) F | π* (C1=C2) | 4.5 | Mesomeric Effect (+M) |
| π (C1=C2) | π* (Pyridine Ring) | 22.1 | π-Conjugation |
| σ (C2-C4) | σ* (C1-F) | 3.2 | Inductive Effect (-I) |
Pyridine derivatives are exceptionally common ligands in transition metal catalysis. unimi.it this compound could serve as a ligand, coordinating to a metal center through its nitrogen lone pair, in various catalytic processes like cross-coupling or hydrogenation reactions. acs.org Computational chemistry allows for the simulation of entire catalytic cycles. mdpi.com
Using DFT, researchers can model each step of a proposed cycle, such as oxidative addition, transmetalation, and reductive elimination. rsc.org For each step, the geometries and energies of the substrate-catalyst complexes, intermediates, and transition states are calculated. This detailed modeling provides a complete energetic map of the catalytic cycle, identifying the rate-determining step (the one with the highest activation barrier) and revealing potential catalyst deactivation pathways. Such simulations are crucial for understanding catalyst performance and for the rational design of new, more efficient catalysts by modifying the ligand structure—for instance, by analyzing how the electronic properties of the fluorovinyl group influence the catalytic activity. acs.org
Prediction of Spectroscopic Parameters
Computational methods, particularly the GIAO method, are frequently employed to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These calculations are instrumental in distinguishing between isomers, as the chemical shift of each nucleus is highly sensitive to its local electronic environment. For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the vinyl protons and carbons, as well as for the protons and carbons of the pyridine ring. The fluorine atom's electronegativity would significantly influence the chemical shifts of the adjacent vinyl carbon and proton. By comparing the calculated spectra of this compound with those of its potential isomers, such as 2-(1-Fluorovinyl)pyridine or 3-(1-Fluorovinyl)pyridine, unambiguous structural assignments could be made. However, specific simulated NMR data for this compound is not available in the reviewed literature.
Theoretical calculations of vibrational spectra, including Infrared (IR) and Raman, are typically performed using DFT methods, such as B3LYP. researchgate.netresearchgate.netnih.gov These calculations yield the harmonic vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). For this compound, these calculations would provide a detailed vibrational fingerprint. Key predicted vibrational modes would include the C=C stretching of the vinyl group, the C-F stretching frequency, and the characteristic ring stretching and bending modes of the pyridine moiety. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and other systematic errors in the computational methods. A comparison of the predicted IR and Raman spectra for different isomers would reveal unique patterns useful for their differentiation. Despite the established methodology, specific computed IR and Raman data for this compound are not documented in the searched sources.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV/Vis) of molecules. rsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the conjugated system of the pyridine ring and the vinyl group. The substitution pattern on the pyridine ring and the presence of the fluorovinyl group would influence the energies of the molecular orbitals and, consequently, the predicted absorption wavelengths. Solvatochromic effects, the change in absorption wavelength with solvent polarity, can also be modeled computationally. As with other spectroscopic parameters, specific TD-DFT predictions for the UV/Vis spectrum of this compound are not available in the existing literature.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of 4-(1-Fluorovinyl)pyridine in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework and the electronic influence of the fluorine substituent can be achieved.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon skeletons of the molecule, respectively. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling constants (J) reveal connectivity between neighboring atoms.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic pyridine (B92270) ring protons and the vinylic protons. The pyridine ring protons typically appear as two sets of doublets, characteristic of a 4-substituted pyridine. The protons ortho to the nitrogen (H-2, H-6) are expected in the downfield region (δ 8.5-8.7 ppm), while the protons meta to the nitrogen (H-3, H-5) would appear further upfield (δ 7.2-7.4 ppm). chemicalbook.comnih.gov
The vinylic protons on the terminal carbon (=CH₂) are diastereotopic due to the fluorine atom on the adjacent carbon. They are expected to resonate as separate signals, likely appearing as complex multiplets due to geminal coupling to each other (²JHH), and distinct geminal couplings to the fluorine atom (²JHF, cis and trans). These signals are anticipated in the δ 5.0-6.0 ppm range.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The pyridine ring carbons are expected at chemical shifts similar to those in 4-vinylpyridine (B31050), with C-2/C-6 around 150 ppm, C-3/C-5 around 121 ppm, and the substituted C-4 near 145 ppm. chemicalbook.comniscpr.res.in The key features arise from the fluorinated vinyl group. The carbon directly bonded to the fluorine (C-α) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250-300 Hz, causing its signal to appear as a large doublet. slideshare.net The terminal vinyl carbon (C-β) will show a smaller two-bond coupling (²JCF). The C-α signal is expected to be significantly downfield due to the electronegativity of fluorine, while the C-β signal will be upfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Values are estimated based on data for 4-vinylpyridine and known effects of fluorine substitution. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| H-2, H-6 | ~ 8.6 | 149-151 | d, ³JHH ≈ 5-6 Hz |
| H-3, H-5 | ~ 7.3 | 120-122 | d, ³JHH ≈ 5-6 Hz |
| H-β (cis to F) | ~ 5.4 | 95-100 | dd, ²JHH ≈ 2-4 Hz, ²JHF(gem) ≈ 10-20 Hz |
| H-β (trans to F) | ~ 5.8 | dd, ²JHH ≈ 2-4 Hz, ²JHF(gem) ≈ 30-50 Hz | |
| C-2, C-6 | 149-151 | d, ¹JCH | |
| C-3, C-5 | 120-122 | d, ¹JCH | |
| C-4 | 144-146 | s (quartet in coupled spectrum) | |
| C-α | 155-160 | d, ¹JCF ≈ 280-300 Hz | |
| C-β | 95-100 | dt, ¹JCH, ²JCF ≈ 15-25 Hz |
¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atom's local environment. huji.ac.il With a 100% natural abundance and a wide chemical shift range, it provides unambiguous information about fluorine-containing compounds. huji.ac.ilslideshare.net
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift for a fluorine atom on a vinylic carbon is typically in the range of -90 to -140 ppm relative to CFCl₃. ucsb.edu The signal's multiplicity will be a doublet of doublets, resulting from coupling to the two diastereotopic geminal protons (H-β) on the adjacent carbon. The magnitude of these ²JHF couplings provides structural information, with the trans-coupling typically being larger (30-50 Hz) than the cis-coupling (10-20 Hz). slideshare.net This distinct pattern is a key diagnostic feature for the 1-fluorovinyl moiety.
While the structure of this compound is largely rigid, dynamic NMR (DNMR) studies, particularly at low temperatures, could provide insight into the rotational dynamics around the single bond connecting the pyridine ring and the vinyl group. montana.edu
At room temperature, rotation around this C4-Cα bond is expected to be rapid on the NMR timescale. However, if a significant energy barrier to rotation exists (e.g., due to steric hindrance or electronic effects), cooling the sample to a sufficiently low temperature could slow this rotation. nih.gov If the rotation becomes slow on the NMR timescale, separate signals for the chemically non-equivalent ortho (C-3/C-5) and meta (C-2/C-6) positions might be observed, as they would experience different average environments relative to the planar vinyl group. The temperature at which these signals coalesce can be used to calculate the energy barrier for rotation (ΔG‡). For a small molecule like this compound, this barrier is expected to be low, likely requiring very low temperatures to observe any dynamic effects. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and providing a unique molecular "fingerprint."
The IR spectrum provides information on the characteristic vibrations of the molecule's functional groups. missouri.edu By comparing the expected spectrum of this compound with that of its non-fluorinated analog, 4-vinylpyridine, the influence of the fluorine atom can be clearly identified. nist.govchemicalbook.com
Key expected absorption bands include:
Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹). libretexts.org
Pyridine Ring Stretches (C=C, C=N): A series of characteristic sharp bands in the 1610-1400 cm⁻¹ region. A strong band near 1600 cm⁻¹ is typical for the pyridine ring. researchgate.net
Vinyl C=C Stretch: A band of medium intensity around 1630-1650 cm⁻¹.
C-F Stretch: A very strong and prominent absorption band in the 1250-1100 cm⁻¹ region, which is highly characteristic of the carbon-fluorine bond. uhcl.edu This band is the most significant feature distinguishing the molecule from 4-vinylpyridine.
C-H Out-of-Plane Bending: Strong bands below 1000 cm⁻¹ provide information about the substitution pattern of the aromatic ring and the vinyl group.
Table 2: Predicted Principal IR Absorption Bands for this compound Note: Frequencies are estimated based on typical group frequencies and spectra of related compounds like 4-vinylpyridine. nist.govudel.edu
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3080 - 3020 | Aromatic & Vinylic C-H stretch | Medium |
| 1640 - 1630 | Vinyl C=C stretch | Medium |
| 1610 - 1590 | Pyridine Ring (C=C, C=N) stretch | Strong |
| 1560 - 1550 | Pyridine Ring (C=C, C=N) stretch | Medium |
| 1420 - 1410 | Pyridine Ring (C=C, C=N) stretch | Strong |
| 1250 - 1100 | C-F stretch | Very Strong |
| 995 - 985 | =C-H out-of-plane bend | Strong |
| 830 - 810 | Aromatic C-H out-of-plane bend (p-subst.) | Strong |
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. acs.org For this compound, the Raman spectrum would serve as a valuable molecular fingerprint.
The most intense signals in the Raman spectrum are expected to be the symmetric "ring breathing" modes of the pyridine ring, which typically appear as very strong, sharp bands around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netchemicalbook.com The vinyl C=C stretching vibration (~1630-1650 cm⁻¹) is also expected to be strong and easily identifiable in the Raman spectrum due to the polarizability of the π-bond. While the C-F stretch is the most dominant feature in the IR spectrum, it is generally weak in Raman spectra. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for unambiguous structural confirmation. acs.orgacs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₇H₆FN), the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument to confirm the elemental composition. High-resolution instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are capable of providing the necessary mass accuracy for this purpose. thermofisher.comresearchgate.netmdpi.com
Electrospray ionization (ESI) and electron impact (EI) are two common ionization techniques used in mass spectrometry.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive-ion mode ESI, a protonated molecule ([M+H]⁺) is typically formed. For this compound, the basic nitrogen atom of the pyridine ring would be readily protonated. ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. nih.govnih.gov The fragmentation of the protonated this compound would likely involve the loss of small neutral molecules.
Electron Impact (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This process typically leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for compound identification by comparison to spectral libraries. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as various fragment ions resulting from the cleavage of the vinyl group, the pyridine ring, and the loss of a fluorine atom. nih.govcdnsciencepub.comsapub.org
Table 2: Predicted Ionization Behavior of this compound
| Ionization Method | Expected Primary Ion | General Fragmentation Behavior |
|---|---|---|
| Electrospray Ionization (ESI) | [M+H]⁺ | Less extensive fragmentation, loss of small neutral molecules. |
| Electron Impact (EI) | M⁺ | Extensive fragmentation, providing a detailed structural fingerprint. |
Chromatographic Coupled Spectroscopic Analysis
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the definitive identification of individual components.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. cdc.govnih.gov For the analysis of this compound, a gas chromatograph would be used to separate the compound from any impurities or other components in a sample. The separated compound would then be introduced into the mass spectrometer for detection and identification. The retention time of the compound in the GC column provides an additional parameter for its identification. The mass spectrum obtained from the MS detector would confirm the identity of the compound. GC-MS is also a valuable tool for assessing the purity of a sample of this compound.
For compounds that are not sufficiently volatile or thermally stable for direct GC-MS analysis, derivatization can be employed to improve their chromatographic properties. phenomenex.comgcms.cz While this compound is likely to be amenable to direct GC-MS analysis, derivatization strategies could be employed in specific analytical contexts.
Common derivatization reactions for compounds containing a pyridine ring or other functional groups include:
Silylation: This involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. Silylation is a common technique to increase the volatility and thermal stability of polar compounds. nih.govresearchgate.netchromforum.org
Acylation: This reaction introduces an acyl group, often using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride, which can improve chromatographic peak shape and detection sensitivity. youtube.comacs.orgresearchgate.net Pyridine itself is often used as a catalyst or solvent in acylation reactions. researchgate.netmdpi.comyoutube.com
Alkylation: This involves the addition of an alkyl group. For certain nitrogen-containing compounds, alkylation can improve their chromatographic behavior.
The choice of a specific derivatization strategy would depend on the analytical goals and the presence of other functional groups in the sample matrix.
Table 3: Potential Derivatization Strategies for Pyridine-Containing Compounds
| Derivatization Strategy | Reagent Class | Purpose |
|---|---|---|
| Silylation | Trimethylsilylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability. |
| Acylation | Acylating agents (e.g., Acetic Anhydride, TFAA) | Improve chromatographic properties and detector response. |
| Alkylation | Alkylating agents | Enhance volatility and stability. |
Applications in Advanced Organic Synthesis and Material Science
Building Blocks for Complex Molecular Architectures
4-(1-Fluorovinyl)pyridine serves as a versatile precursor for the synthesis of intricate molecular structures, finding applications in the preparation of specialized amino acids, functional polymers, and a variety of other heterocyclic systems.
Synthesis of Fluorinated Amino Acids and Peptidomimetics
The introduction of fluorine into amino acids and peptides can significantly modulate their biological properties, including metabolic stability and binding affinity. nih.govresearchgate.netrsc.org While direct examples of the use of this compound in the synthesis of fluorinated amino acids are not extensively documented, its structure suggests several plausible synthetic routes based on the known reactivity of vinylpyridines and fluorinated olefins.
The fluorovinyl group can potentially undergo various addition reactions. For instance, a Michael addition of a suitable nitrogen-containing nucleophile to the activated double bond, followed by further functional group manipulations, could lead to the formation of novel fluorinated amino acid derivatives. The pyridine (B92270) ring itself can act as a handle for further synthetic transformations or as a key recognition element in peptidomimetics. diva-portal.orgrsc.orgnih.govsciforum.net
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The rigid, aromatic nature of the pyridine ring in this compound makes it an attractive scaffold for the design of peptidomimetics. The fluorovinyl group can be incorporated to introduce conformational constraints or to act as a bioisosteric replacement for a peptide bond, a strategy known to be effective in drug design. arkat-usa.org
Table 1: Potential Reactions for Synthesizing Fluorinated Amino Acids from this compound
| Reaction Type | Potential Reagents and Conditions | Expected Intermediate/Product |
| Michael Addition | Amine nucleophiles (e.g., ammonia, protected amino acids) | β-amino-α-fluoroethylpyridine derivatives |
| Hydroamination | Transition metal catalysts (e.g., Rh, Pd) with amines | Enamine or imine intermediates |
| Asymmetric Catalysis | Chiral catalysts for stereoselective additions | Enantiomerically enriched fluorinated amino acid precursors |
Incorporation into Fluorinated Polymers and Copolymers
The polymerization of vinylpyridines is a well-established field, leading to the production of polymers with diverse applications, including as catalysts, resins, and in coatings. acs.orggoogle.comgoogle.commdpi.comwikipedia.orgacs.orgnih.gov The presence of a fluorine atom on the vinyl group of this compound is expected to influence its polymerization behavior due to the strong electron-withdrawing nature of fluorine. This can affect the reactivity of the monomer and the properties of the resulting polymer.
Homopolymerization of this compound could yield a novel fluorinated polymer with unique thermal, chemical, and surface properties. The incorporation of fluorine can enhance the polymer's thermal stability and chemical resistance, and lower its surface energy.
Furthermore, this compound can be copolymerized with other monomers to create a wide range of functional copolymers. For instance, copolymerization with monomers like styrene (B11656) or acrylates could lead to materials with tailored refractive indices, gas permeability, or surface wettability. The pyridine nitrogen in the polymer chain can also be quaternized to introduce cationic charges, making the polymers suitable for applications such as gene delivery or as antimicrobial agents.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Catalyst | Potential Polymer Architecture |
| Free Radical Polymerization | AIBN, Benzoyl peroxide | Atactic homopolymers or random copolymers |
| Anionic Polymerization | Organolithium compounds | Living polymers with controlled molecular weight and narrow distribution |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes, Chain transfer agents | Well-defined block copolymers and other advanced architectures |
Precursors for Other Fluorinated Heterocyclic Systems
The reactivity of the fluorovinyl group makes this compound a valuable starting material for the synthesis of more complex fluorinated heterocyclic systems. rsc.orgrsc.orgnih.gove-bookshelf.de The double bond can participate in various cycloaddition reactions, and the fluorine atom can act as a leaving group in nucleophilic substitution reactions or direct further transformations.
For example, [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes could lead to the formation of fluorinated quinoline (B57606) derivatives. Similarly, [3+2] cycloadditions with 1,3-dipoles could provide access to a variety of five-membered fluorinated heterocycles containing the pyridine moiety. The fluorovinyl group can also undergo intramolecular cyclization reactions, providing a route to fused heterocyclic systems. The synthesis of such novel fluorinated heterocycles is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. rsc.orgnih.gov
Design and Synthesis of Chemical Probes and Leads
The strategic incorporation of fluorine is a powerful tool in modern drug discovery, often leading to compounds with improved potency, metabolic stability, and pharmacokinetic profiles. nih.govpharmacyjournal.orgresearchgate.netnih.gov this compound, with its combination of a pyridine ring and a fluorinated vinyl group, presents an attractive scaffold for the design and synthesis of chemical probes and lead compounds in medicinal chemistry.
Utilization in Medicinal Chemistry Lead Generation (Synthetic Aspects)
In the quest for new therapeutic agents, the generation of diverse and novel molecular scaffolds is of paramount importance. This compound offers multiple points for synthetic diversification, making it a valuable building block for creating libraries of potential drug candidates. rsc.orgaurorium.com
The vinyl group can be functionalized through a variety of reactions, including Heck, Suzuki, and Stille cross-coupling reactions, to introduce a wide range of substituents. The pyridine nitrogen can be alkylated or oxidized to the corresponding N-oxide, further expanding the chemical space. The pyridine ring itself can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups. This synthetic versatility allows medicinal chemists to systematically modify the structure of this compound-derived compounds to optimize their biological activity.
Development of Bioisosteres and Conformational Control (Synthetic Implications)
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The concept of bioisosterism is a key strategy in drug design to enhance desired biological or physical properties of a compound without making significant changes in the chemical structure. nih.govcambridgemedchemconsulting.comresearchgate.net
The 1-fluorovinyl group present in this compound can be considered a bioisostere for other chemical functionalities, such as a carbonyl group or a cis-amide bond. nih.gov The substitution of these groups with a fluorovinyl moiety can lead to improved metabolic stability and altered electronic properties, which can in turn affect binding affinity to biological targets.
Furthermore, the introduction of a fluorine atom can have a profound impact on the conformational preferences of a molecule. beilstein-journals.orgugent.benih.gov The strong stereoelectronic effects of the C-F bond can influence the rotation around adjacent single bonds, thereby pre-organizing the molecule into a specific conformation that may be more favorable for binding to a biological target. This conformational control is a powerful tool in rational drug design, allowing for the fine-tuning of a molecule's shape to maximize its interaction with a receptor or enzyme. The synthetic accessibility of this compound and its derivatives provides a platform for exploring these conformational effects in the design of new therapeutic agents.
Future Directions and Perspectives in 4 1 Fluorovinyl Pyridine Research
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. polysciences.com Current synthetic routes to fluorinated pyridines often rely on harsh reagents and multi-step procedures. rsc.org Future research into the synthesis of 4-(1-fluorovinyl)pyridine is expected to focus on the development of more sustainable and efficient methodologies.
A promising avenue lies in the exploration of catalytic methods . The use of transition-metal catalysts, for instance, could enable the direct and selective introduction of the fluorovinyl group onto the pyridine (B92270) ring, potentially from readily available starting materials. nih.gov Furthermore, the development of organocatalytic systems could offer a metal-free and environmentally friendly alternative.
Another key area of development will be the utilization of green solvents and reaction conditions. mdpi.com The replacement of traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a critical step towards more sustainable synthetic processes. polysciences.com Additionally, the adoption of energy-efficient techniques like microwave-assisted synthesis could significantly reduce reaction times and energy consumption. polysciences.com The overarching goal will be to design synthetic pathways that are not only high-yielding and selective but also minimize waste and environmental impact.
Exploration of Undiscovered Reactivity Patterns
The electronic interplay between the electron-withdrawing fluorine atom and the π-system of the pyridine ring in this compound suggests a unique and largely unexplored reactivity profile. Future research will likely delve into understanding and harnessing this reactivity for the synthesis of novel molecular architectures.
One area of significant potential is the investigation of cycloaddition reactions . The fluorinated double bond in this compound can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.netemerginginvestigators.org The stereochemical outcomes of these reactions, influenced by the fluorine substituent, will be a key aspect of these investigations.
Furthermore, the polymerization of this compound presents an exciting frontier. While the polymerization of its non-fluorinated analog, 4-vinylpyridine (B31050), is well-established, the introduction of fluorine is expected to impart unique properties to the resulting polymer, such as enhanced thermal stability and chemical resistance. polysciences.comresearchgate.net Mechanistic studies into the polymerization process, including radical, anionic, and cationic methods, will be crucial for controlling the polymer's properties.
Advanced Computational Predictions and Experimental Verification
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govnih.gov For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential applications, guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net This information is vital for predicting its reactivity in various chemical transformations and for understanding the directing effects of the fluorovinyl group in electrophilic and nucleophilic substitution reactions on the pyridine ring. Computational studies can also be used to model the transition states of potential reactions, providing valuable mechanistic insights and helping to rationalize experimental observations.
A synergistic approach combining computational predictions with experimental verification will be paramount. Theoretical models can be used to design experiments, for example, by identifying the most promising reaction conditions or by predicting the spectroscopic signatures of novel products. Conversely, experimental results will provide the necessary feedback to refine and improve the accuracy of the computational models. This iterative process will accelerate the discovery and development of new chemistry related to this compound.
Integration into Emerging Fields of Chemical Science
The unique properties of this compound make it a promising candidate for integration into various emerging fields of chemical science, particularly in medicinal chemistry and materials science.
In drug discovery , the incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability. The pyridine moiety is also a common feature in many pharmaceuticals. Therefore, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. Future research could focus on incorporating this scaffold into potential drug candidates and evaluating their biological activity.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(1-Fluorovinyl)pyridine derivatives?
Methodological Answer:
The synthesis of fluorinated pyridine derivatives often employs cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is effective for introducing aryl or vinyl groups to pyridine rings. For example, 4-(anthracen-9-yl)pyridine was synthesized via Suzuki coupling between 9-bromoanthracene and pyridin-4-ylboronic acid . For fluorovinyl groups, analogous methods may involve palladium-catalyzed coupling of fluorinated alkenes with halogenated pyridines. Post-synthesis purification typically uses column chromatography (silica gel) and recrystallization via solvent evaporation to obtain high-purity crystals .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column chromatography on silica gel is a standard purification technique, particularly for separating fluorinated pyridine derivatives from byproducts. Solvent evaporation methods (e.g., slow evaporation of THF or dichloromethane) are recommended for growing single crystals suitable for X-ray diffraction analysis. These methods ensure minimal impurities, as demonstrated in the isolation of 4-(anthracen-9-yl)pyridine .
Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives?
Methodological Answer:
X-ray crystallography is critical for determining bond lengths, angles, and supramolecular interactions. For instance, the monoclinic C2/c space group was used to resolve the structure of 4-(anthracen-9-yl)pyridine, revealing intermolecular C–H⋯C interactions (2.74 Å) and π–π stacking (3.61 Å) . For fluorinated analogs, this technique can clarify the geometry of the fluorovinyl group and its impact on molecular packing. Data collection at low temperatures (e.g., 100 K) improves resolution by reducing thermal motion .
Advanced: What role does the fluorovinyl group play in the electronic properties of pyridine derivatives?
Methodological Answer:
The fluorovinyl group introduces strong electron-withdrawing effects due to fluorine’s high electronegativity. This alters the pyridine ring’s electron density, potentially enhancing bioavailability and binding affinity in pharmaceutical contexts. Fluorine’s inductive effects can also reduce basicity of adjacent amines, as seen in fluorinated drugs . Computational studies (e.g., DFT) combined with experimental data (NMR, IR) are recommended to quantify these electronic perturbations.
Advanced: How do intermolecular interactions influence the supramolecular assembly of fluorinated pyridines?
Methodological Answer:
Intermolecular forces such as C–H⋯C hydrogen bonds and π–π stacking dominate the crystal packing of fluorinated pyridines. For example, 4-(anthracen-9-yl)pyridine forms cyclic dimers via C–H⋯C interactions, which propagate into 1D chains along the crystallographic c -axis . Fluorine’s small atomic radius may enhance van der Waals interactions, stabilizing layered networks. Hirshfeld surface analysis and Cambridge Structural Database (CSD) mining are useful tools for predicting packing motifs .
Advanced: What challenges arise in optimizing multi-step syntheses of fluorinated pyridine derivatives?
Methodological Answer:
Multi-step syntheses, such as nitration followed by reduction (e.g., converting 4-(4-chlorophenyl)pyridine to 4-(3-aminophenyl)pyridine), require precise control of reaction conditions. Key challenges include:
- Regioselectivity : Ensuring nitration occurs at the desired position (e.g., meta vs. para).
- Reduction Efficiency : Using catalysts like Pd/C under controlled temperatures (60–80°C) to avoid over-reduction or side reactions .
- Purification : Intermediate isolation via pH adjustment (e.g., sodium bicarbonate washes) minimizes impurities .
Methodological: What analytical techniques are recommended for characterizing fluorinated pyridine derivatives?
Methodological Answer:
A combination of techniques ensures comprehensive characterization:
- NMR Spectroscopy : To confirm substitution patterns and fluorine coupling constants (JF–H).
- X-ray Diffraction : For unambiguous structural determination.
- HPLC/GC-MS : To assess purity and quantify reaction yields.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly for fluorovinyl groups prone to decomposition .
Basic: What safety precautions are essential when handling fluorovinyl pyridines?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds.
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent moisture absorption or degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via licensed facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
